molecular formula C14H15N5O B14098481 N'-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B14098481
M. Wt: 269.30 g/mol
InChI Key: LTGOZTIYPADWPG-CXUHLZMHSA-N
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Description

N’-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of pyridine-3-carbaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, like acetic acid, to facilitate the condensation process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N’-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems, including its potential as an antiviral, anti-inflammatory, and anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes

Mechanism of Action

The mechanism of action of N’-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the compound’s precise mode of action .

Comparison with Similar Compounds

N’-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can be compared with other indazole derivatives and similar compounds:

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C14H15N5O/c20-14(19-16-9-10-4-3-7-15-8-10)13-11-5-1-2-6-12(11)17-18-13/h3-4,7-9H,1-2,5-6H2,(H,17,18)(H,19,20)/b16-9+

InChI Key

LTGOZTIYPADWPG-CXUHLZMHSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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